SK&F-96067 is a synthetic compound classified as a reversible inhibitor of the gastric (H+/K+)-ATPase. [ [] ] This enzyme is found in the parietal cells of the stomach and is responsible for the final step of acid secretion. [ [] ] SK&F-96067 has been used extensively in scientific research to study the mechanisms of gastric acid secretion and the development of new anti-ulcer drugs. [ [], [], [], [], [] ]
SKF96067 was initially developed by the pharmaceutical company SKF, which has a long history of producing medications targeting central nervous system disorders. The compound is classified within the broader category of psychoactive substances, specifically as a serotonin modulator. Its chemical structure allows it to interact selectively with serotonin receptors, making it a subject of interest in studies related to depression and anxiety.
The synthesis of SKF96067 involves several key steps that utilize organic chemistry techniques. The process typically begins with the formation of an intermediate compound through nucleophilic substitution reactions. Following this, various functional groups are introduced via electrophilic aromatic substitution or acylation methods to achieve the desired pharmacological properties.
The molecular formula for SKF96067 is C19H22N2O2S, indicating a complex structure that includes aromatic rings, nitrogen atoms, and a sulfur atom. The compound's three-dimensional conformation plays a critical role in its interaction with serotonin receptors.
SKF96067 undergoes various chemical reactions that are essential for its activity as a serotonin reuptake inhibitor. Key reactions include:
The stability of SKF96067 under different pH conditions is crucial for determining its bioavailability and efficacy in vivo. Studies often assess how the compound behaves in simulated gastric and intestinal environments.
SKF96067 exerts its pharmacological effects primarily through inhibition of serotonin reuptake at presynaptic neurons. By blocking the serotonin transporter, it increases extracellular levels of serotonin in synaptic clefts, thereby enhancing serotonergic neurotransmission.
SKF96067 has been primarily studied for its potential therapeutic applications in treating mood disorders such as depression and anxiety. Its selective action on serotonin pathways makes it a candidate for further research into neuropsychiatric treatments. Additionally, it serves as a valuable tool in pharmacological studies aimed at understanding serotonin dynamics and receptor interactions.
The development of gastric acid secretion inhibitors represents a landmark achievement in gastrointestinal pharmacology. Before the discovery of proton pump inhibitors (PPIs), acid-related disorders were managed primarily with antacids and H₂-receptor antagonists, which offered incomplete acid suppression and limited efficacy in severe cases. The identification of the gastric H⁺/K⁺-ATPase as the proton pump responsible for gastric acid secretion established this enzyme as the ultimate therapeutic target. SKF96067 emerged in the early 1990s as a pioneering member of the reversible K⁺-competitive acid pump inhibitors (P-CABs), distinguished from earlier irreversible inhibitors like omeprazole.
Biochemical characterization revealed SKF96067 (chemical name: 3-butyryl-4-(2-methylphenylamino)-8-methoxyquinoline) as a potent and specific inhibitor of gastric H⁺/K⁺-ATPase. With a molecular weight of 334.41 g/mol (C₂₁H₂₂N₂O₂) and Ki value of 0.39 ± 0.05 μM at pH 7.0, it competitively inhibits K⁺-stimulated ATPase activity with respect to the activating cation K⁺ [1] [5] [9]. Unlike irreversible PPIs that require acid activation, SKF96067 acts directly on the lumenal surface of the enzyme, binding preferentially in its protonated form at acidic pH. This pH-dependent binding mechanism translates to significantly greater potency in inhibiting steady-state acidification (IC₅₀ = 0.06 μM) compared to initial acidification rates (IC₅₀ = 0.84 μM) in gastric vesicles [1].
Table 1: Biochemical Properties of SKF96067
Property | Value | Experimental Conditions |
---|---|---|
Molecular Weight | 334.41 g/mol | - |
Ki (H⁺/K⁺-ATPase) | 0.39 ± 0.05 μM | pH 7.0, competitive with K⁺ |
Selectivity Ratio | 32-fold vs. Na⁺/K⁺-ATPase | Comparative inhibition studies |
IC₅₀ (steady-state acidification) | 0.06 ± 0.01 μM | Aminopyrine accumulation assay |
IC₅₀ (initial acidification) | 0.84 ± 0.24 μM | Acridine orange quenching assay |
Mechanistically, SKF96067 binds at the same site as SCH 28080, as demonstrated by mutually exclusive binding kinetics [1] [7]. This competitive inhibition occurs through interaction with the luminal K⁺-binding site, preventing K⁺ access essential for the dephosphorylation step of the enzyme cycle. This reversible mechanism represented a significant pharmacological advancement over first-generation PPIs, offering the potential for more predictable dosing without the accumulation-dependent effects characteristic of irreversible inhibitors [5] [9].
Beyond its canonical role as a gastric proton pump inhibitor, SKF96067 and its structural analog SKF96365 exhibit complex modulatory effects on calcium signaling pathways. These effects reveal a fascinating duality in the pharmacological profile of these compounds. While originally developed as a store-operated calcium entry (SOCE) inhibitor, SKF96365 unexpectedly demonstrates agonist activity in specific cellular contexts, particularly in pulmonary arterial smooth muscle cells (PASMCs) and spermatozoa.
In PASMCs from patients with idiopathic pulmonary arterial hypertension (IPAH), SKF96365 induces a concentration-dependent increase in cytosolic Ca²⁺ ([Ca²⁺]cyt) with an EC₅₀ of 18 μM. This response is absent in normal PASMCs and depends critically on the calcium-sensing receptor (CaSR). Pharmacological inhibition with CaSR antagonists (NPS2143 and Calhex 231) or siRNA knockdown of CaSR expression abolishes the SKF96365-induced [Ca²⁺]cyt increase [2] [6]. This discovery is particularly significant given the upregulated CaSR expression observed in IPAH-PASMCs, suggesting a pathological role for this pathway in pulmonary vascular remodeling.
In human spermatozoa, SKF96365 demonstrates dual modulatory effects on the cation channel of sperm (CatSper), the principal calcium channel governing sperm hyperactivation and acrosome reaction. Whole-cell patch clamp recordings reveal that SKF96365 induces an initial 100% enhancement of CatSper currents within 30 seconds, followed by a decay to sub-baseline levels. This biphasic effect contrasts with the stable 200% increase induced by progesterone [4]. When applied to progesterone-pre-treated sperm, SKF96365 doubles the proportion of cells exhibiting [Ca²⁺]i oscillations (from ≈30% to ≈60%), suggesting complex interactions with the progesterone signaling pathway [4]. The drug's ability to induce oscillations is critically dependent on bovine serum albumin (BSA) in the medium, indicating that the compound's effects are modulated by the biochemical microenvironment.
Table 2: Calcium Modulation Effects of SKF96365 (Analog)
Cell Type | Effect | Concentration | Key Mechanism |
---|---|---|---|
IPAH-PASMCs | [Ca²⁺]cyt increase (EC₅₀ = 18 μM) | 10-100 μM | CaSR activation |
Normal PASMCs | No effect on resting [Ca²⁺]cyt | 1-100 μM | - |
Human Spermatozoa | Initial CatSper current enhancement (100%) | 30 μM | CatSper channel modulation |
Human Spermatozoa | Subsequent CatSper current inhibition | 30 μM | Secondary blocking action |
Progesterone-pre-treated Sperm | Increased oscillation proportion (2-fold) | 30 μM | Interaction with progesterone pathway |
The paradoxical effects of SKF compounds on calcium channels underscore the complexity of pharmacological interventions in calcium signaling. While SKF96365 inhibits SOCE in some systems, its ability to activate CatSper and CaSR pathways reveals tissue-specific and context-dependent actions that extend far beyond their original classification as channel blockers [4] [6]. These findings highlight the importance of considering off-target effects when interpreting pharmacological studies using these compounds.
The dual therapeutic implications of SKF96067 and its analogs span gastrointestinal and pulmonary medicine, representing a unique case of one compound illuminating distinct pathological pathways. In gastroenterology, SKF96067 remains a prototypical reversible proton pump inhibitor whose mechanism continues to inform drug development. The global gastrointestinal therapeutics market, valued at $39.5 billion in 2022 and projected to reach $64.5 billion by 2032, reflects the substantial clinical need for improved acid-suppressive therapies [3]. Within this market, proton pump inhibitors constitute a major segment, though newer biologics dominate the inflammatory bowel disease sector. The precise, pH-dependent mechanism of SKF96067 offers theoretical advantages over conventional PPIs, particularly in achieving rapid and predictable acid control without requiring meal-stimulated activation.
In pulmonary research, the unexpected effects of SKF96365 on CaSR signaling have revealed novel pathogenic mechanisms in pulmonary arterial hypertension (PAH). The discovery that IPAH-PASMCs exhibit enhanced CaSR expression and hyperresponsiveness to SKF96365 identifies CaSR as a potential therapeutic target. Given that PAH is characterized by pulmonary vasoconstriction and vascular remodeling due to PASMC proliferation, targeting CaSR signaling pathways could address fundamental disease mechanisms [2] [6]. The selective response in IPAH-PASMCs versus normal cells suggests a pathology-specific vulnerability that might be exploited therapeutically with minimal systemic effects.
The research significance of SKF compounds extends to methodological applications in calcium signaling research. Despite being initially classified as a SOCE inhibitor, the complex effects of SKF96365 on CatSper channels and CaSR highlight the importance of this compound as a pharmacological probe for studying cation channel function. These findings necessitate careful reinterpretation of studies where SOCE inhibition was assumed to be the sole mechanism of SKF96365 action [4] [8]. The compound serves as a powerful reminder that pharmacological tools often have unanticipated off-target effects that can either confound interpretation or reveal novel biology.
The ongoing scientific exploration of SKF96067 and its analogs demonstrates how serendipitous findings in pharmacology can open entirely new research avenues. From its rational design as a gastric proton pump inhibitor to its unexpected effects on calcium signaling in pulmonary and reproductive systems, this chemical scaffold continues to generate valuable insights into ion transport physiology and pathophysiology. Future research directions include elucidating the molecular basis for pH-dependent binding to H⁺/K⁺-ATPase, determining the structural determinants of CaSR activation by SKF96365, and exploring whether tissue-selective derivatives can be developed to target specific organs while minimizing off-target effects.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7